molecular formula C14H18FNO4S B7538506 Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate

Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate

Cat. No. B7538506
M. Wt: 315.36 g/mol
InChI Key: LJSDTRKYMHQCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate, also known as Methyl 3-(3-fluorophenylsulfonylamino)cyclohex-2-enecarboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the sulfonylurea class of compounds, which are widely used as herbicides and insecticides. However, Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has been found to have unique properties that make it a promising candidate for various scientific applications.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This results in an increase in insulin secretion, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate in lab experiments is its potency. This compound has been found to be highly effective at regulating blood glucose levels and has been shown to have a strong therapeutic effect in animal models of diabetes. However, one of the main limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.

Future Directions

There are several future directions for research on Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate. One area of interest is in the development of new antidiabetic drugs based on the structure of this compound. Researchers are also interested in studying the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, there is interest in studying the mechanism of action of this compound in more detail to better understand its therapeutic potential.

Synthesis Methods

The synthesis of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-fluorophenylsulfonyl chloride with cyclohexanone to form 3-fluorophenylsulfonyl cyclohexanone. This compound is then reacted with methylamine to form Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate.

Scientific Research Applications

Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antidiabetic properties and has been studied extensively for its potential use in the treatment of diabetes.

properties

IUPAC Name

methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-20-13(17)14(8-3-2-4-9-14)16-21(18,19)12-7-5-6-11(15)10-12/h5-7,10,16H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSDTRKYMHQCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate

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